molecular formula C8H5NO3S B2982883 7-oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid CAS No. 60249-01-6

7-oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid

Cat. No.: B2982883
CAS No.: 60249-01-6
M. Wt: 195.19
InChI Key: DWNVRIUKTJNJEI-UHFFFAOYSA-N
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Description

7-oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid is an organic compound with the molecular formula C8H5NO3S. It belongs to the class of thienopyridines, which are known for their diverse biological activities. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a carboxylic acid group and a ketone group attached to the structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization and oxidation steps . The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

7-oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

7-oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid is unique due to its specific fused ring structure and the presence of both a ketone and a carboxylic acid group. This combination of functional groups and the thienopyridine core structure contributes to its diverse reactivity and potential biological activities .

Properties

IUPAC Name

7-oxo-6H-thieno[2,3-c]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-7-6-4(1-2-13-6)3-5(9-7)8(11)12/h1-3H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNVRIUKTJNJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C=C(NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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